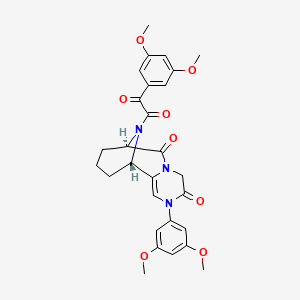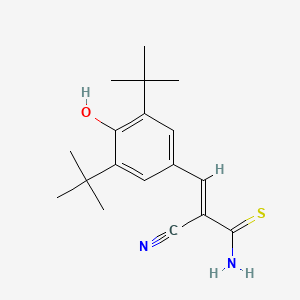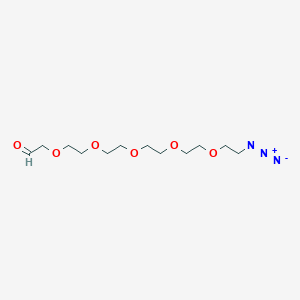
Ald-CH2-PEG5-Azid
Übersicht
Beschreibung
Ald-CH2-PEG5-Azide is a crosslinker containing an azide group and an aldehyde group . The azide group enables PEGylation via Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media . The aldehyde group reacts with amines and the N-terminal of peptides and proteins to form an imine containing a C=N double bond, which can be further reduced .
Synthesis Analysis
Ald-CH2-PEG5-Azide is a degradable ADC linker that can synthesize antibody drugs (ADC) . It is commonly employed in the synthesis of antibody-drug conjugates (ADCs) .Molecular Structure Analysis
The molecular weight of Ald-CH2-PEG5-Azide is 305.3 g/mol . The molecular formula is C12H23N3O6 . It contains total 43 bond(s); 20 non-H bond(s), 3 multiple bond(s), 17 rotatable bond(s), 3 double bond(s), 1 aldehyde(s) (aliphatic), 1 positively charged N, and 5 ether(s) (aliphatic) .Chemical Reactions Analysis
The azide group enables PEGylation via Click Chemistry . The aldehyde group reacts with amines and the N-terminal of peptides and proteins to form an imine containing a C=N double bond, which can be further reduced . PEG aldehyde or ketone derivatives can be used in reversible PEGylation through its reaction with hydrazine or hydrazide forming a hydrolytic acyl hydrozone linkage .Physical and Chemical Properties Analysis
The PEG molecular weight of Ald-CH2-PEG5-Azide is 305.3 g/mol . The functional group is Aldehyde/Azide . The CAS No. is 1446282-38-7 .Wissenschaftliche Forschungsanwendungen
Biopharmazeutika und Wirkstoffabgabe
Ald-CH2-PEG5-Azid spielt eine entscheidende Rolle bei der Entwicklung von Wirkstoffabgabesystemen. Seine Aldehyd-Funktionsgruppe ist hervorragend geeignet, um über die Konjugation mit Aminogruppen gezielt bestimmte Rezeptoren anzusprechen. Diese Spezifität ist essenziell für die Entwicklung von Wirkstoffabgabesystemen, die krankheitsbedingte Zellen präzise angreifen können, ohne gesunde Zellen zu beeinträchtigen {svg_1}.
Kontrollierte Wirkstofffreisetzung
Die Fähigkeit der Verbindung, reduktive Aminierung zu ermöglichen, macht sie zu einem hervorragenden Kandidaten für Anwendungen zur kontrollierten Wirkstofffreisetzung. Durch die Sicherstellung einer präzisen Modifikation von Biomolekülen trägt Ald-PEG5-Azid zur Entwicklung von Medikamenten bei, die ihre Wirkstoffe mit kontrollierten Geschwindigkeiten freisetzen können, was zu besseren therapeutischen Ergebnissen führt {svg_2}.
Protein-Wirkstoff-Konjugate
Im Bereich der Proteintherapeutika wird this compound zur Herstellung von Protein-Wirkstoff-Konjugaten verwendet. Diese Konjugate erhöhen die Wirksamkeit therapeutischer Proteine, indem sie ihre Pharmakokinetik verbessern und es ihnen ermöglichen, Wirkstoffmoleküle direkt zu Zielstellen zu transportieren {svg_3}.
Antikörper-Wirkstoff-Konjugate (ADCs)
This compound ist essenziell für die Synthese von ADCs. Dies sind hochentwickelte Behandlungen, die die Zielfähigkeit von Antikörpern mit der zelltötenden Fähigkeit von zytotoxischen Wirkstoffen kombinieren und so einen gezielten Ansatz zur Behandlung von Krankheiten wie Krebs bieten {svg_4}.
Click-Chemie-Anwendungen
Die Azidgruppe in this compound ist in Click-Chemie-Reaktionen, die für ihre Effizienz und Selektivität bekannt sind, hochreaktiv. Diese Reaktivität wird in Biokonjugationsverfahren genutzt, bei denen die Verbindung verwendet wird, um Biomoleküle schnell miteinander oder mit anderen therapeutischen Wirkstoffen zu verbinden {svg_5}.
PEGylierung
Die Azidgruppe von this compound ermöglicht die Pegylierung über Click-Chemie. PEGylierung ist der Prozess der Anbindung von Polyethylenglykol (PEG)-Ketten an Moleküle wie Medikamente oder Proteine, was ihre Löslichkeit und Stabilität verbessern kann {svg_6}.
Reversible Pegylierung
Die Aldehydgruppe von this compound reagiert mit Aminen und dem N-Terminus von Peptiden und Proteinen unter Bildung eines Imins, das weiter reduziert werden kann. Diese Reaktion wird bei der reversiblen Pegylierung eingesetzt, einer Technik, die die vorübergehende Modifikation von Biomolekülen ermöglicht {svg_7}.
Synthese von nicht spaltbaren Linkern
This compound dient als nicht spaltbarer Linker bei der Synthese von Biokonjugaten. Es enthält eine Azidgruppe und eine Aldehydgruppe, die über eine lineare PEG-Kette verknüpft sind, was für die Herstellung stabiler Verknüpfungen im Biokonjugatdesign unerlässlich ist {svg_8}.
Wirkmechanismus
Target of Action
Ald-CH2-PEG5-Azide, also known as Ald-PEG5-Azide, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . Its primary targets are molecules containing Alkyne groups, DBCO or BCN groups .
Mode of Action
Ald-CH2-PEG5-Azide is a click chemistry reagent. It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, it can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The primary biochemical pathway involved in the action of Ald-CH2-PEG5-Azide is the copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions enable the formation of stable covalent bonds between the Azide group in Ald-CH2-PEG5-Azide and Alkyne, DBCO, or BCN groups in target molecules .
Pharmacokinetics
As a non-cleavable linker used in adcs, it is expected to have pharmacokinetic properties influenced by the antibody to which it is attached .
Result of Action
The result of Ald-CH2-PEG5-Azide’s action is the formation of stable covalent bonds with target molecules, facilitating the synthesis of ADCs . The ADCs, in turn, can deliver cytotoxic drugs to specific cells, thereby enhancing the selectivity and reducing the systemic toxicity of the drugs .
Action Environment
The action of Ald-CH2-PEG5-Azide is influenced by the presence of copper ions and the environmental conditions suitable for click chemistry . The hydrophilic PEG spacer in Ald-CH2-PEG5-Azide increases its solubility in aqueous media , which can influence its action, efficacy, and stability.
Safety and Hazards
Zukünftige Richtungen
Azide PEG linkers, in conjunction with Click Chemistry, are revolutionizing biopharmaceuticals . These tools enable precise bioconjugation and enhance drug delivery systems, leading to improved pharmacokinetics, stability, and therapeutic efficacy . They play a pivotal role in creating antibody-drug conjugates (ADCs) and prodrugs, ultimately enhancing the therapeutic index of drugs .
Biochemische Analyse
Biochemical Properties
Ald-CH2-PEG5-Azide interacts with molecules containing Alkyne groups through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) . This interaction is a key part of the biochemical reactions involving Ald-CH2-PEG5-Azide .
Cellular Effects
As a component of ADCs, it plays a crucial role in delivering cytotoxic drugs to target cells .
Molecular Mechanism
Ald-CH2-PEG5-Azide contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is a key part of its molecular mechanism of action .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O6/c13-15-14-1-3-17-5-7-19-9-11-21-12-10-20-8-6-18-4-2-16/h2H,1,3-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTIEPBAXZXQJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCC=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401259961 | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecanal, 17-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401259961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446282-38-7 | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecanal, 17-azido- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446282-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecanal, 17-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401259961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




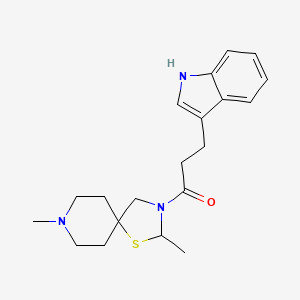
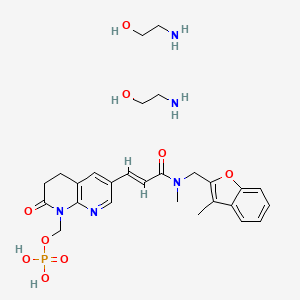
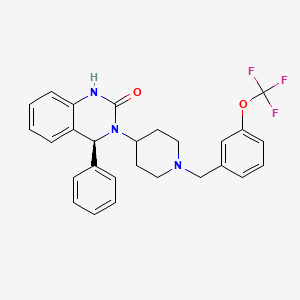
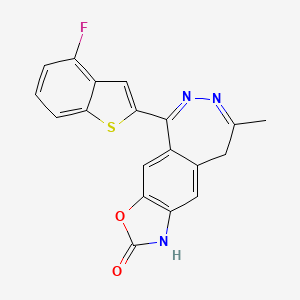
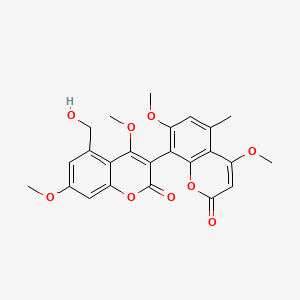
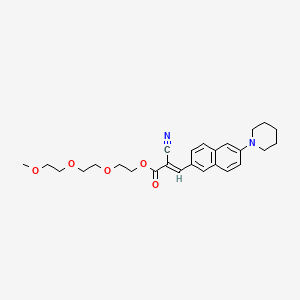
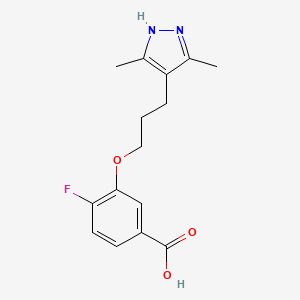
![N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride](/img/structure/B605223.png)

